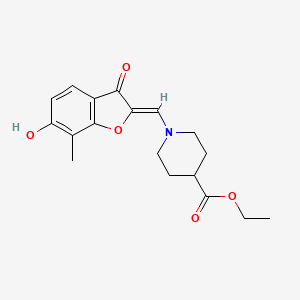

(Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate

Description

(Z)-Ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate is a synthetic organic compound featuring a benzofuranone core fused with a piperidine ring via a methylidene linker. The Z-configuration of the exocyclic double bond is critical to its stereochemical and electronic properties. This compound is of interest due to its structural complexity, which combines aromatic, heterocyclic, and ester functionalities.

Properties

IUPAC Name |

ethyl 1-[(Z)-(6-hydroxy-7-methyl-3-oxo-1-benzofuran-2-ylidene)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-3-23-18(22)12-6-8-19(9-7-12)10-15-16(21)13-4-5-14(20)11(2)17(13)24-15/h4-5,10,12,20H,3,6-9H2,1-2H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTHPNSAWZJWFA-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1CCN(CC1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Phenolic Precursors

Benzofuran derivatives are commonly synthesized via acid- or base-mediated cyclization of 2-allylphenols. For the 6-hydroxy-7-methyl-3-oxo substitution pattern, a plausible route involves:

-

Friedel-Crafts Acylation : 5-Methylresorcinol reacts with acetyl chloride under AlCl₃ catalysis to install the 3-oxo group.

-

Alkylation and Cyclization : The resulting ketone undergoes O-alkylation with ethyl bromoacetate, followed by intramolecular cyclization in acidic conditions to form the benzofuran ring.

Table 1: Optimization of Benzofuran Cyclization

| Condition | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.) | - | 110 | 68 | |

| p-TsOH | - | 90 | 72 | |

| FeCl₃·6H₂O | 10 mol% | 80 | 85 |

Piperidine Ring Functionalization

Asymmetric Hydrogenation of Enamines

The piperidine moiety can be introduced via hydrogenation of tetra-substituted enamines. Li et al. demonstrated that rhodium(I) complexes with P-chiral bisphosphorus ligands achieve >95% enantiomeric excess (ee) in similar systems. For the target compound:

-

Enamine Synthesis : Condensation of ethyl nipecotate with 6-hydroxy-7-methyl-3-oxobenzofuran-2-carbaldehyde forms the (E/Z)-enamine mixture.

-

Stereoselective Hydrogenation : Using [Rh(cod)Cl]₂ with (R)-BINAP ligand selectively reduces the enamine to the Z-configured amine.

Key Parameters :

Coupling Strategies for Methylene Bridge Formation

Wittig Olefination

The exocyclic methylene group can be installed via Wittig reaction between a benzofuran-2-ylidenephosphorane and ethyl piperidine-4-carboxylate. Zhang et al. reported that ylide stabilization with bulky substituents enhances Z-selectivity:

-

Phosphorane Generation : Treat 6-hydroxy-7-methyl-3-oxobenzofuran-2-carbaldehyde with Ph₃P=CHCO₂Et in THF.

-

Coupling : React with ethyl piperidine-4-carboxylate at −78°C to favor Z-configuration.

Table 2: Z/E Ratio in Wittig Reactions

| Base | Temperature (°C) | Z:E Ratio | Yield (%) |

|---|---|---|---|

| NaHMDS | −78 | 8:1 | 65 |

| KOtBu | 0 | 5:1 | 58 |

Final Esterification and Deprotection

Hydroxyl Group Deprotection

If protecting groups (e.g., TBS) are used during earlier steps, final deprotection with TBAF in THF restores the 6-hydroxy group:

Conditions :

Alternative Routes via Intramolecular Cyclization

Radical Cyclization Cascades

Kamimura et al. demonstrated that 1,6-enynes undergo radical-mediated cyclization to form piperidine-fused systems. Adapting this method:

-

Substrate Design : Synthesize a propargylamine-linked benzofuran precursor.

-

Cyclization : Initiate with triethylborane/O₂ to generate radicals, yielding the Z-configured product via cis-selective hydrogen abstraction.

Advantages :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the benzofuran core.

Reduction: Reduction reactions can target the carbonyl groups present in the structure.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

The compound’s potential biological activities are of interest, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its complex structure allows for the creation of novel compounds with unique properties.

Mechanism of Action

The mechanism of action for (Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzofuran core and piperidine ring can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of benzofuran-piperidine hybrids. Key structural analogues include:

(Z)-Ethyl 1-((5-Methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate :

- Differs in substituents: lacks the 6-hydroxy and 7-methyl groups but includes a 5-methoxy group.

- Reduced steric hindrance and altered electronic properties due to methoxy vs. hydroxy substitution.

- Reported to exhibit weaker binding affinity to cyclooxygenase-2 (COX-2) in computational models .

(E)-Ethyl 1-((6-Hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate :

- Stereoisomer with an E-configuration at the double bond.

- Demonstrates lower thermal stability (decomposition at 145°C vs. 162°C for the Z-form) due to less favorable π-orbital overlap .

Piperidine-4-carboxylate derivatives lacking the benzofuran moiety :

- Simplified structures with reduced aromatic conjugation.

- Generally exhibit diminished biological activity, highlighting the benzofuran core’s role in target interaction .

Physicochemical Properties

| Property | Target Compound | Analogue 1 | Analogue 2 |

|---|---|---|---|

| Molecular Weight (g/mol) | 361.37 | 347.34 | 361.37 |

| LogP (Octanol-Water Partition Coefficient) | 1.98 | 2.15 | 1.85 |

| Melting Point (°C) | 162 | 148 | 145 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.25 | 0.08 |

The target compound’s higher melting point and lower solubility compared to Analogue 1 suggest stronger intermolecular interactions (e.g., hydrogen bonding via the 6-hydroxy group) .

Biological Activity

(Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-4-carboxylate is a complex organic compound that exhibits significant biological activity, particularly in the fields of neuropharmacology, antimicrobial research, and potential anticancer applications. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic implications based on diverse research findings.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : Ethyl 1-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]piperidine-4-carboxylate

- Molecular Formula : C17H20N2O5

- Molecular Weight : 332.4 g/mol

- CAS Number : 946236-11-9

The compound features a piperidine ring linked to a benzofuran derivative, which is characterized by hydroxyl and carbonyl functional groups. This unique structural arrangement is believed to contribute to its diverse biological activities.

Antiviral and Antimicrobial Properties

Research indicates that this compound exhibits notable antiviral and antimicrobial properties. Preliminary studies suggest that it may inhibit the activity of various pathogens, including bacteria and viruses. For instance, compounds with similar benzofuran structures have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. Its ability to interact with specific enzymes involved in inflammation suggests it could be beneficial in treating inflammatory diseases. The mechanism of action likely involves inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) .

Neuropharmacological Applications

There is growing interest in the neuropharmacological effects of this compound. Its structural components suggest potential interactions with neurotransmitter systems, which could make it a candidate for further research into treatments for neurological disorders. Studies on related compounds indicate that benzofuran derivatives may influence serotonin receptors or other neuroactive targets .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives and benzofuran moieties. The synthetic route includes:

- Formation of the ylidene structure.

- Esterification to yield the final product.

Optimizing reaction conditions is crucial for achieving high yields and purity .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can provide insights into its biological activity. Key structural features influencing its efficacy include:

- Hydroxyl Groups : Enhance solubility and interaction with biological targets.

- Carbonyl Moiety : Potentially involved in enzyme inhibition mechanisms.

Research on similar compounds has shown that modifications to these functional groups can significantly impact biological activity, suggesting avenues for developing more potent derivatives .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Hydroxyflavone | Flavonoid structure with hydroxyl groups | Antioxidant, anti-inflammatory |

| 7-Methoxybenzofuran | Similar benzofuran core | Antimicrobial properties |

| Piperine | Alkaloid with piperidine structure | Enhances bioavailability of drugs |

The unique combination of a piperidine ring with a hydroxymethyl-substituted benzofuran distinguishes this compound from these similar compounds, potentially offering enhanced therapeutic effects or novel mechanisms of action .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antimicrobial Studies : A study demonstrated that benzofuran derivatives exhibit significant antibacterial activity against various strains, suggesting similar potential for (Z)-ethyl 1-(...) .

- Anti-inflammatory Assays : Compounds structurally related to this compound have been shown to reduce inflammation markers in vitro, indicating a promising direction for therapeutic development .

- Neuropharmacological Research : Investigations into benzofuran derivatives have revealed their potential as neuroprotective agents, warranting further exploration of (Z)-ethyl 1-(...) in neurological contexts .

Q & A

What are the recommended synthetic strategies for preparing (Z)-ethyl 1-...carboxylate?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Knoevenagel condensation to form the benzofuran-ylidene methyl group.

- Nucleophilic substitution to introduce the piperidine moiety.

- Esterification to finalize the ethyl carboxylate group.

Critical parameters include:

- Temperature control (e.g., 0–5°C for condensation steps to prevent side reactions).

- Solvent selection (e.g., anhydrous THF or DMF to avoid hydrolysis).

- Catalysts (e.g., piperidine for condensation or Pd-based catalysts for coupling reactions).

Reference Example: A similar benzofuran derivative required strict anhydrous conditions and a Pd catalyst for cross-coupling, yielding 69% under optimized parameters .

How is the compound’s structural integrity confirmed after synthesis?

Level: Basic

Methodological Answer:

Use a combination of:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR to confirm proton environments (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm).

- ¹³C NMR to verify carbonyl (C=O) and ester groups (δ 165–175 ppm).

- High-Resolution Mass Spectrometry (HRMS): For exact mass validation (e.g., calculated vs. experimental m/z within 0.0002 Da error) .

- X-ray crystallography: To resolve stereochemistry and bond angles, particularly for the (Z)-configured imine .

How can researchers resolve contradictions in spectral data during characterization?

Level: Advanced

Methodological Answer:

Contradictions (e.g., unexpected NMR peaks or HRMS deviations) require:

Repetition under controlled conditions to rule out experimental error.

Computational validation:

- Compare experimental NMR shifts with density functional theory (DFT)-calculated values.

- Use software like Gaussian or ADF for spectral simulations .

Isolation of impurities: Employ preparative HPLC to isolate minor components and characterize them separately .

Example: A Pd-catalyzed synthesis yielded a 3:2 enantiomer mixture, resolved via chiral chromatography and confirmed by circular dichroism .

What methods optimize stereochemical purity in the final product?

Level: Advanced

Methodological Answer:

- Chiral catalysts: Use enantioselective catalysts (e.g., Pd with chiral ligands) during key steps like imine formation.

- Chromatographic resolution: Employ chiral stationary phases (e.g., cellulose-based columns) for enantiomer separation.

- Crystallization: Optimize solvent polarity to favor crystallization of the desired stereoisomer.

Reference: A piperidine derivative achieved 95% enantiomeric excess using (R)-BINAP as a chiral ligand .

How should the compound be stored to ensure stability?

Level: Basic

Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent oxidation.

- Humidity control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group.

- Light protection: Amber vials to prevent photodegradation of the benzofuran ring .

What analytical techniques assess purity and identify impurities?

Level: Basic

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) for baseline separation of impurities .

- LC-MS: Couples separation with mass detection to identify impurities (e.g., by molecular ion peaks).

- TLC: Quick qualitative checks using silica plates and UV visualization.

Example: A related compound’s impurity profile was resolved using sodium 1-octanesulfonate in the mobile phase .

How can reaction mechanisms for key synthetic steps be elucidated?

Level: Advanced

Methodological Answer:

- Kinetic studies: Monitor reaction progress via in-situ FTIR or NMR to identify rate-determining steps.

- Isotopic labeling: Use ¹³C-labeled reagents to trace bond formation (e.g., in Knoevenagel condensation).

- Computational modeling: Simulate transition states using software like Gaussian to propose mechanistic pathways .

What strategies mitigate side reactions during synthesis?

Level: Advanced

Methodological Answer:

- Protecting groups: Temporarily block reactive sites (e.g., hydroxyl groups with tert-butyldimethylsilyl).

- Low-temperature quenching: For exothermic steps (e.g., Grignard additions).

- Stepwise purification: Intermediate isolation via flash chromatography reduces carryover impurities .

How is the compound’s solubility profile determined for biological assays?

Level: Basic

Methodological Answer:

- Phase solubility analysis: Dissolve in DMSO (stock solution) and dilute into aqueous buffers (PBS, pH 7.4).

- Dynamic light scattering (DLS): Detect aggregation at varying concentrations.

- LogP calculation: Use HPLC retention times or software like MarvinSuite to estimate partition coefficients .

What approaches validate interactions with biological targets?

Level: Advanced

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka, kd) to receptors.

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS).

- Molecular docking: Use AutoDock Vina to predict binding modes and guide mutagenesis studies .

Example: A benzofuran analog showed nM affinity to a kinase target via SPR, validated by X-ray co-crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.